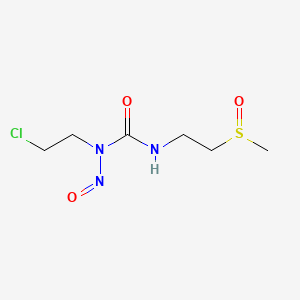

N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea

CAS No.: 96413-13-7

Cat. No.: VC1613618

Molecular Formula: C6H12ClN3O3S

Molecular Weight: 241.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96413-13-7 |

|---|---|

| Molecular Formula | C6H12ClN3O3S |

| Molecular Weight | 241.70 g/mol |

| IUPAC Name | 1-(2-chloroethyl)-3-(2-methylsulfinylethyl)-1-nitrosourea |

| Standard InChI | InChI=1S/C6H12ClN3O3S/c1-14(13)5-3-8-6(11)10(9-12)4-2-7/h2-5H2,1H3,(H,8,11) |

| Standard InChI Key | QRFYQIBEORUKDP-UHFFFAOYSA-N |

| SMILES | CS(=O)CCNC(=O)N(CCCl)N=O |

| Canonical SMILES | CS(=O)CCNC(=O)N(CCCl)N=O |

Introduction

Chemical Identity and Structure

N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea belongs to the chloroethylnitrosourea (CENU) family of compounds. These compounds are characterized by their ability to alkylate DNA, leading to cytotoxic effects that make them valuable in cancer treatment.

Basic Properties

The compound possesses the following fundamental chemical properties:

| Property | Value |

|---|---|

| CAS Number | 96413-13-7 |

| Molecular Formula | C₆H₁₂ClN₃O₃S |

| Molecular Weight | 241.70 g/mol |

| IUPAC Name | 1-(2-chloroethyl)-3-(2-methylsulfinylethyl)-1-nitrosourea |

| Common Synonyms | Perrimustine, CMSOEN2, N-(N'-(2-chloroethyl)-N'-nitrosocarbamoyl)-S-methylcysteamine sulfoxide |

The molecular structure includes a chloroethyl group, a methylsulfinyl moiety, and a nitrosourea functional group, which together contribute to its biological activity .

Synthesis and Development

Synthetic Pathways

The development of N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea emerged from research aimed at creating more effective anticancer nitrosoureas. Three distinct chemical pathways have been used for its synthesis, as part of a broader effort to develop new cysteamine (2-chloroethyl)nitrosoureas .

This compound is notable as one of the plasma metabolites of CNCC (a parent nitrosourea compound), which has shown promise as an antineoplastic agent. The synthesis efforts were directed toward creating compounds with improved therapeutic indices and reduced toxicity profiles compared to earlier generations of nitrosoureas .

Historical Context

The development of N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea represents an important advancement in the evolution of nitrosourea compounds for cancer therapy. Early research in this field began with simpler compounds such as N-ethyl-N-nitrosourea, which demonstrated significant mutagenic and carcinogenic properties but lacked the targeted anticancer efficacy desired for therapeutic applications .

Mechanism of Action

DNA Alkylation

As a chloroethylnitrosourea, N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea exerts its primary anticancer effects through DNA alkylation. The compound's chloroethyl group can transfer an ethyl moiety to nucleic acids, particularly to guanine residues, resulting in DNA cross-linking .

Biochemical Interactions

The compound's interaction with O6-methylguanine-DNA methyltransferase (MGMT) is particularly important. MGMT is a DNA repair protein that can protect tumor cells from the cytotoxic effects of alkylating agents. Studies have shown that methionine restriction can reduce MGMT activity, potentially enhancing the effectiveness of nitrosoureas like N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea .

Pharmacological Properties

Pharmacokinetics

While specific pharmacokinetic data for N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea is limited, insights can be gained from studies of related compounds. The closely related compound cystemustine (which has a methylsulfonyl group instead of a methylsulfinyl group) demonstrates:

-

Mono- or biphasic blood disposition

-

A mean alpha half-life of approximately 4 minutes

These characteristics suggest rapid distribution and elimination, which are typical of nitrosourea compounds and likely apply to N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea as well.

Metabolism

As a metabolite itself, N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea is formed through the bioreduction of the disulfide bridge in parent compounds, followed by methylation and oxidation of thiol groups . This metabolic pathway contributes to the compound's water solubility and biological activity.

Antitumor Activity

Preclinical Studies

Early preclinical evaluation of N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea demonstrated significant antitumor activity against L1210 leukemia implanted intraperitoneally in mice. Notably, this compound exhibited greater antitumor activity compared to its parent mixture, highlighting its potential as an anticancer agent .

Comparative Efficacy

Research has shown that N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea and the related compound N'-(2-chloroethyl)-N-[2-(methylsulfonyl)ethyl]-N'-nitrosourea have demonstrated efficacy against multiple tumor types, including:

| Tumor Type | Observed Response |

|---|---|

| L1210 Leukemia | Significant activity |

| L40 Leukemia | Effective response |

| B16 Melanoma | Notable activity |

| Glioma 26 | Promising results |

| Lewis Lung Carcinoma | Effective treatment |

The efficacy against these diverse tumor types suggests a broad spectrum of anticancer activity, which has prompted further investigation into clinical applications .

Clinical Applications

Cancer Treatment

N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea has shown particular promise in the treatment of melanoma and glioma, two cancers that have historically been difficult to treat effectively. The compound's ability to cross the blood-brain barrier makes it especially valuable for treating central nervous system tumors like glioma.

Combination Therapies

Research has explored the potential synergistic effects of combining N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea with dietary interventions, particularly methionine restriction. This approach is based on the understanding that many cancer cells exhibit methionine dependence, and restricting this amino acid may enhance the cytotoxic effects of nitrosoureas .

A phase II clinical trial investigating the combination of a methionine-free diet with the related compound cystemustine showed that this approach:

These findings suggest potential applications for similar combination approaches with N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea.

Research Challenges and Future Directions

Toxicity Management

Like other nitrosoureas, N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea is associated with certain toxicities, particularly hematological effects such as thrombocytopenia and leukopenia. Future research is focused on developing administration protocols that maintain therapeutic efficacy while minimizing these adverse effects .

Resistance Mechanisms

A significant challenge in the clinical application of N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea is the development of resistance, particularly through increased expression of DNA repair proteins like MGMT. Strategies to overcome this resistance include:

-

Combination with MGMT inhibitors

-

Methionine restriction to reduce MGMT activity

-

Alternate dosing schedules to prevent resistance development

Novel Formulations

Ongoing research is exploring improved formulations and delivery systems for N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea to enhance its bioavailability, target specificity, and therapeutic index. These efforts aim to maximize the compound's anticancer efficacy while minimizing systemic toxicities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume